molecular formula C12H13NO5 B6345913 3-(3,4,5-Trimethoxyphenyl)-1,2-oxazol-5-ol CAS No. 1188090-12-1

3-(3,4,5-Trimethoxyphenyl)-1,2-oxazol-5-ol

Cat. No.: B6345913
CAS No.: 1188090-12-1
M. Wt: 251.23 g/mol
InChI Key: GJIHMWNJCKAKEN-UHFFFAOYSA-N
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Description

3-(3,4,5-Trimethoxyphenyl)-1,2-oxazol-5-ol is a compound that features a trimethoxyphenyl group attached to an oxazole ring. The trimethoxyphenyl group is known for its presence in various biologically active molecules, contributing to their pharmacological properties

Mechanism of Action

Target of Action

The compound 3-(3,4,5-Trimethoxyphenyl)-1,2-oxazol-5-ol is part of the Trimethoxyphenyl (TMP) group, which serves as a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects . The compounds containing the TMP group have displayed notable anti-cancer effects by effectively inhibiting tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β .

Mode of Action

The TMP group has a critical role in the fitting of the colchicine and combretastatin analogs into the colchicine binding site (CBS) of the αβ-tubulin heterodimer . This interaction results in the inhibition of these targets, leading to the suppression of their functions. For instance, the inhibition of tubulin affects the formation of microtubules, which are essential components of the cell’s cytoskeleton .

Biochemical Pathways

The TMP group affects various biochemical pathways due to its multi-targeting nature. For instance, the inhibition of tubulin affects the microtubule dynamics, disrupting cell division and leading to cell death . Similarly, the inhibition of Hsp90 can affect the stability and function of several client proteins, many of which are involved in signal transduction, cell cycle control, and transcriptional regulation .

Pharmacokinetics

The tmp group, in general, is known to be incorporated in a wide range of therapeutically interesting drugs

Result of Action

The result of the action of this compound is primarily the inhibition of its targets, leading to various cellular effects. For instance, the inhibition of tubulin can lead to the disruption of cell division, resulting in cell death . Similarly, the inhibition of Hsp90 can lead to the destabilization of its client proteins, affecting various cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4,5-Trimethoxyphenyl)-1,2-oxazol-5-ol typically involves the reaction of 3,4,5-trimethoxybenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime. This oxime is then cyclized under acidic conditions to yield the desired oxazole compound . The reaction conditions often include the use of solvents such as ethanol or acetic acid and may require heating to facilitate the cyclization process.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(3,4,5-Trimethoxyphenyl)-1,2-oxazol-5-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can yield hydroxylated or deoxygenated products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are used under controlled conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce halogens or nitro groups onto the trimethoxyphenyl ring.

Scientific Research Applications

3-(3,4,5-Trimethoxyphenyl)-1,2-oxazol-5-ol has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3,4,5-Trimethoxyphenyl)-1,2-oxazol-5-ol is unique due to its oxazole ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other trimethoxyphenyl-containing compounds, potentially offering unique interactions with biological targets and novel applications in medicinal chemistry.

Properties

IUPAC Name

3-(3,4,5-trimethoxyphenyl)-2H-1,2-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO5/c1-15-9-4-7(8-6-11(14)18-13-8)5-10(16-2)12(9)17-3/h4-6,13H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJIHMWNJCKAKEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=CC(=O)ON2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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